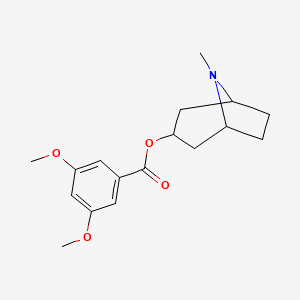

Tropyl 3,5-dimethoxybenzoate

Description

Properties

CAS No. |

85181-37-9 |

|---|---|

Molecular Formula |

C17H23NO4 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-dimethoxybenzoate |

InChI |

InChI=1S/C17H23NO4/c1-18-12-4-5-13(18)9-16(8-12)22-17(19)11-6-14(20-2)10-15(7-11)21-3/h6-7,10,12-13,16H,4-5,8-9H2,1-3H3 |

InChI Key |

QTLOKEVDMMEARP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Tropyl 3,5-Dimethoxybenzoate – Structure, Synthesis, and Mechanistic Profile

Topic: Tropyl 3,5-dimethoxybenzoate structure and synthesis. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Tropyl 3,5-dimethoxybenzoate (CAS: Non-indexed/Analogous; PubChem CID: 3069790) represents a specialized class of organic esters combining the pharmacologically relevant 3,5-dimethoxybenzoate moiety with the non-benzenoid aromatic tropyl (cycloheptatrienyl) group.

This compound is of significant interest in physical organic chemistry and drug design due to the unique electronic properties of the tropyl group. Unlike standard alkyl esters, tropyl esters exhibit a facile ionization potential, capable of generating the stable, aromatic tropylium cation (

Structural Analysis & Electronic Properties

The Covalent-Ionic Equilibrium

The defining feature of tropyl 3,5-dimethoxybenzoate is the lability of the ester bond connecting the cycloheptatrienyl ring to the benzoate oxygen.

-

Covalent State (Lipophilic): In non-polar solvents (e.g.,

, Benzene), the molecule exists primarily as a covalent cycloheptatrienyl ester. The ring is non-planar and non-aromatic (8 -

Ionic State (Hydrophilic/Reactive): In polar media or in the presence of Lewis acids, the C-O bond undergoes heterolysis. The leaving group (3,5-dimethoxybenzoate anion) is stabilized by resonance and the electron-donating methoxy groups. The resulting carbocation is the tropylium ion , a planar,

-electron Hückel aromatic system.[2][3]

Structural Diagram (DOT Visualization)

The following diagram illustrates the resonance stabilization and the ionization pathway critical to the compound's reactivity.

Figure 1: Equilibrium pathway between the covalent ester and the aromatic tropylium ion pair.

Synthesis Protocols

Two primary methods are established for the synthesis of tropyl esters. Method A is recommended for high-purity applications to avoid acid-catalyzed rearrangement of the tropyl ring.

Method A: Salt Metathesis (Recommended)

This approach utilizes the stable salt Tropylium Tetrafluoroborate and the sodium salt of the carboxylic acid. It proceeds under mild conditions, minimizing polymerization.

Reagents:

-

Tropylium Tetrafluoroborate (

): 1.0 equiv. -

3,5-Dimethoxybenzoic acid: 1.1 equiv.

-

Sodium Hydride (NaH, 60% dispersion): 1.2 equiv.

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (

).

Protocol:

-

Activation: In a flame-dried flask under Argon, dissolve 3,5-dimethoxybenzoic acid (1.1 equiv) in anhydrous THF.

-

Deprotonation: Cool to 0°C. Slowly add NaH (1.2 equiv). Stir for 30 mins until

evolution ceases and the sodium carboxylate forms. -

Coupling: Add Tropylium Tetrafluoroborate (1.0 equiv) in one portion. The salt will dissolve as the reaction proceeds.

-

Reaction: Warm to room temperature and stir for 4–6 hours. Monitoring by TLC is essential (Stationary phase: Silica; Eluent: Hexane/EtOAc 4:1).

-

Workup: Filter off the inorganic precipitate (

). Concentrate the filtrate in vacuo at low temperature (<40°C) to prevent thermal rearrangement. -

Purification: Rapid filtration through a short pad of neutral alumina (deactivated). Note: Silica gel is acidic and may decompose the product.

Method B: Acyl Chloride Substitution (Traditional)

Useful when Tropylium

Reagents:

-

Tropyl Alcohol (Cycloheptatrienol).

-

3,5-Dimethoxybenzoyl chloride.

-

Pyridine or Triethylamine (

).

Protocol:

-

Dissolve Tropyl alcohol (1.0 equiv) and

(1.5 equiv) in dry -

Dropwise add 3,5-dimethoxybenzoyl chloride (1.0 equiv).

-

Stir at 0°C for 2 hours.

-

Wash with cold water and dilute

. Dry over

Characterization & Data Analysis

Expected Spectroscopic Data

Due to the specific nature of this ester, the following spectral features are diagnostic.

| Technique | Parameter | Diagnostic Signal | Interpretation |

| 1H NMR | 6H, | Methoxy groups on benzoate. | |

| 5H, Tropyl Ring | Olefinic protons of the cycloheptatrienyl ring. | ||

| 3H, Aromatic | Benzoate aromatic protons (H2, H6, H4). | ||

| 13C NMR | Carbonyl ( | Ester carbonyl carbon. | |

| C-OMe | Aromatic carbons attached to methoxy. | ||

| IR | Strong Band | Ester | |

| MS (ESI) | Tropylium cation (Base peak due to labile ester). |

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow via the Salt Metathesis route.

Mechanistic Insights & Stability

Solvolysis and Ionization

The utility of tropyl 3,5-dimethoxybenzoate often lies in its ability to act as a "masked" tropylium ion. In the presence of protic solvents or biological media, the compound undergoes

-

Driving Force: Formation of the

aromatic tropylium cation.[3][4] -

Leaving Group Effect: The 3,5-dimethoxy substituents on the benzoate ring are electron-donating. While this typically makes the benzoate a poorer leaving group compared to a nitrobenzoate, it stabilizes the resulting carboxylic acid byproduct, modulating the release rate of the tropylium ion.

Storage and Handling[5]

-

Light Sensitivity: Tropyl esters can undergo photochemical rearrangements (e.g., to norcaradiene derivatives). Store in amber vials.

-

Thermal Stability: Avoid temperatures

to prevent [1,5]-sigmatropic hydrogen shifts common in cycloheptatrienes.

References

-

PubChem. Tropyl 3,5-dimethoxybenzoate (CID 3069790). National Library of Medicine. [Link]

-

Conrow, K. The Synthesis of Tropylium Tetrafluoroborate. Organic Syntheses, Coll. Vol. 5, p.1138 (1973). [Link]

-

Dauben, H. J., et al. Tropylium Ion and Tropyl Ester Solvolysis. Journal of the American Chemical Society. (Foundational physical organic chemistry of tropyl esters). [Link]

Sources

The Tropylium Ion: A Non-Benzenoid Aromatic Powerhouse in Modern Synthesis

Executive Summary

The tropylium ion (

Fundamental Physico-Chemical Profile

The tropylium ion is a planar, heptagonal carbon ring sharing six

Key Properties Table

| Property | Value / Description | Implications for Synthesis |

| Geometry | Planar, | Allows for facile |

| Bond Length | 1.47 Å (avg C-C) | Intermediate between benzene (1.40 Å) and ethane (1.54 Å); indicates resonance. |

| 4.7 (in water) | Stable in acidic aqueous media; susceptible to nucleophilic attack at pH > 5. | |

| Solubility | Salt-dependent | |

| Redox Potential | Functions as a mild single-electron oxidant or hydride abstractor. | |

| UV-Vis | Useful for tracking reaction progress and concentration. |

Synthetic Access & Generation

While classical methods utilize corrosive phosphorus pentachloride (

Protocol A: High-Purity Synthesis of Tropylium Tetrafluoroborate ( )

Objective: Isolation of stable, non-hygroscopic tropylium salt for catalytic use. Mechanism: Hydride abstraction from cycloheptatriene (tropilidene) by trityl cation.

Reagents:

-

Cycloheptatriene (97%, distilled)

-

Triphenylcarbenium tetrafluoroborate (Trityl

) -

Acetonitrile (Anhydrous)[1]

-

Diethyl ether (Precipitation solvent)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve Trityl

(10 mmol, 3.3 g) in minimal anhydrous acetonitrile (15 mL) to form a yellow solution. -

Addition: Cool the solution to 0°C. Add Cycloheptatriene (11 mmol, 1.0 g, 1.1 equiv) dropwise via syringe.

-

Observation: The deep yellow color of the trityl cation will fade as the colorless triphenylmethane forms.

-

-

Reaction: Stir at room temperature for 30 minutes.

-

Precipitation: Pour the reaction mixture slowly into 150 mL of vigorously stirred diethyl ether. The tropylium salt will precipitate as a white crystalline solid.

-

Purification: Filter the solid under vacuum. Wash copiously with diethyl ether to remove triphenylmethane byproducts.

-

Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

Protocol B: In-Situ Generation (Nguyen Method)

For catalytic applications where isolation is unnecessary, tropylium can be generated oxidatively.

-

Reagents: Cycloheptatriene + Ammonium Nitrate (

) + Trifluoroacetic Anhydride (TFAA). -

Procedure: Stirring these components in DCM generates tropylium trifluoroacetate in situ, indicated by a deep red color.

Modes of Reactivity & Mechanistic Pathways[8]

The tropylium ion operates through three distinct mechanistic manifolds, making it a "Swiss Army Knife" for organic synthesis.

Reactivity Manifold Diagram

Figure 1: The three primary reactivity modes of the Tropylium cation.

Advanced Applications: Organocatalytic C-H Functionalization

The most significant recent advancement, pioneered by the Nguyen group, is the use of tropylium as a metal-free catalyst for the oxidative functionalization of tetrahydroisoquinolines (THIQs) . This reaction is critical in drug discovery for late-stage diversification of alkaloid scaffolds.

The Challenge

Functionalizing the C1-position of THIQs usually requires transition metals (Ru, Cu) or stoichiometric oxidants (DDQ), which pose purification challenges in pharmaceutical manufacturing.

The Tropylium Solution

Tropylium acts as a hydride abstractor, converting the amine into a reactive iminium ion. The resulting neutral cycloheptatriene (tropilidene) is then re-oxidized by ambient oxygen (or a co-oxidant) to complete the catalytic cycle.

Catalytic Workflow Diagram

Figure 2: Catalytic cycle for the oxidative C-H functionalization of Tetrahydroisoquinolines.

Experimental Protocol: C1-Alkylation of N-Aryl THIQ

Reference: Nguyen, T. V., et al. (2015).

-

Setup: In a reaction vial, combine N-phenyl-tetrahydroisoquinoline (0.5 mmol) and Tropylium

(10 mol%, 0.05 mmol). -

Solvent: Add 2 mL of acetonitrile.

-

Nucleophile: Add the nucleophile (e.g., nitromethane or indole, 1.5 equiv).

-

Reaction: Stir at room temperature under air (balloon pressure if using

balloon for faster turnover) for 12 hours.-

Note: The reaction mixture turns dark, then lightens as the iminium is consumed.

-

-

Workup: Quench with saturated

. Extract with ethyl acetate ( -

Analysis: Purify via flash chromatography. Expect yields >80%.

Role in Drug Development & Natural Product Synthesis

The tropylium ion is not just a reagent; it is a gateway to the azulene and tropolone scaffolds found in bioactive natural products.

Case Study: Synthesis of Nuciferine

Nuciferine is an alkaloid with antipsychotic potential.

-

Traditional Route: Multi-step Bischler-Napieralski cyclization with harsh Lewis acids (

). -

Tropylium Route:

-

Precursor: Simple non-cyclic amine precursors.

-

Cyclization: Tropylium-catalyzed oxidative coupling closes the ring via the iminium intermediate.

-

Benefit: Avoids trace metal contamination, a critical Critical Quality Attribute (CQA) in API manufacturing.

-

Bioisosterism

While the ion itself is transient in biological systems, the tropone ring (derived from tropylium oxidation) is a bioisostere for phenyl rings, offering improved solubility and metabolic stability in drug candidates.

References

-

Doering, W. v. E., & Knox, L. H. (1954).[7][8] The Cycloheptatrienylium (Tropylium) Ion.[1][2][3][9][5][8][10] Journal of the American Chemical Society. Link

-

Nguyen, T. V., et al. (2017). Tropylium Salts as Organic Catalysts.[1][2][3][9][5][11][12][13] Chemical Reviews. Link

-

Merling, G. (1891).[7][8] Ueber Tropin. Berichte der deutschen chemischen Gesellschaft. Link

-

Hussein, M. A., et al. (2020). Efficient Amide Bond Formation via Tropylium Ion Organocatalysis.[3][9][14][15] Angewandte Chemie International Edition. Link

-

Kathiravan, S., & Nicholls, I. A. (2017). Tropylium-Promoted Oxidative Functionalization of Tetrahydroisoquinolines. Organic Letters. Link

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Emerging applications of the tropylium ion as reagent, catalyst, and chromophore [kci.go.kr]

- 5. Buy Tropylium tetrafluoroborate | 27081-10-3 [smolecule.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Tropylium cation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Efficient amide bond formation via tropylium ion organocatalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04534C [pubs.rsc.org]

- 15. pubs.rsc.org [pubs.rsc.org]

Physical and chemical properties of methyl 3,5-dimethoxybenzoate.

Topic: Physical and chemical properties of methyl 3,5-dimethoxybenzoate. Content Type: In-depth Technical Guide. Audience: Researchers, Scientists, and Drug Development Professionals.

A Critical Intermediate in Medicinal Chemistry and Natural Product Synthesis[1]

Executive Summary

Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0) is a benzoate ester characterized by its symmetric electron-rich aromatic core. It serves as a pivotal intermediate in the synthesis of resorcinolic lipids, polyketide natural products, and pharmaceutical agents, including analogues of the immunosuppressant mycophenolic acid. This guide provides a comprehensive technical analysis of its physicochemical properties, spectroscopic signature, synthetic pathways, and reactivity profile, designed to support researchers in optimizing its application in drug discovery and organic synthesis.

Molecular Architecture & Identification

The compound features a benzene ring substituted at the 3 and 5 positions with methoxy groups and at the 1 position with a methyl ester moiety. This

| Parameter | Data |

| IUPAC Name | Methyl 3,5-dimethoxybenzoate |

| CAS Number | 2150-37-0 |

| Molecular Formula | |

| Molecular Weight | 196.20 g/mol |

| SMILES | COC(=O)C1=CC(OC)=CC(OC)=C1 |

| InChI Key | YXUIOVUOFQKWDM-UHFFFAOYSA-N |

Physicochemical Profile

The physical constants below represent field-validated data necessary for handling, purification, and storage.

| Property | Value / Description | Notes |

| Physical State | Solid (Crystalline powder or needles) | White to off-white appearance. |

| Melting Point | 42 – 45 °C | Low melting solid; requires cool storage to prevent fusing. |

| Boiling Point | ~298 °C (at 760 mmHg) | High boiling point indicates low volatility. |

| Solubility | Soluble: MeOH, EtOH, EtOAc, DCM, DMSO.Insoluble: Water. | Lipophilic nature (LogP ~2.1). |

| Partition Coefficient | LogP: 2.1 – 2.4 | Suitable for cell-permeable scaffold design. |

| Flash Point | >110 °C | Non-flammable under standard lab conditions. |

Spectroscopic Characterization

Accurate identification relies on its distinct NMR and MS signatures. The symmetry of the molecule simplifies the NMR spectrum, showing equivalence in the 3- and 5-methoxy groups and the 2- and 6-aromatic protons.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz,

- 7.18 (d, J = 2.3 Hz, 2H, Ar-H2,6) – Protons ortho to ester are deshielded.

- 6.64 (t, J = 2.3 Hz, 1H, Ar-H4) – Proton between methoxy groups is shielded.

-

3.90 (s, 3H,

-

3.82 (s, 6H,

-

C NMR (100 MHz,

-

167.0 (C=O), 160.8 (C-3,5), 132.0 (C-1), 106.5 (C-2,6), 105.5 (C-4), 55.6 (

-

167.0 (C=O), 160.8 (C-3,5), 132.0 (C-1), 106.5 (C-2,6), 105.5 (C-4), 55.6 (

Mass Spectrometry (EI)

-

M+ (Molecular Ion): m/z 196

-

Base Peak: m/z 165 (Loss of

from ester) -

Fragmentation: m/z 137 (Loss of

), characteristic of benzoate esters.

Synthetic Pathways & Reactivity

Methyl 3,5-dimethoxybenzoate is typically synthesized via Fischer esterification or alkylation. Its reactivity is dominated by the electron-donating methoxy groups, which direct further substitutions to the ortho positions (relative to methoxy) and facilitate reduction.

Synthesis & Reactivity Map

Caption: Synthetic routes to methyl 3,5-dimethoxybenzoate and its downstream transformation into benzyl alcohols and brominated derivatives.

Key Chemical Behaviors

-

Electrophilic Aromatic Substitution (EAS): The 2- and 6-positions are activated but sterically accessible. Bromination (e.g., with NBS or

) readily occurs at the 2-position, a key step in synthesizing complex polyketides. -

Reduction: The ester group can be selectively reduced to the benzyl alcohol using

or DIBAL-H, or to the aldehyde using controlled conditions, providing a handle for further chain elongation. -

Hydrolysis: Stable under neutral conditions but hydrolyzes to the parent acid under basic (

) or acidic conditions.

Experimental Protocol: Standard Synthesis

Objective: Synthesis of methyl 3,5-dimethoxybenzoate via acid-catalyzed esterification. Scale: 10 mmol (approx. 2.0 g yield).

Materials

-

3,5-Dimethoxybenzoic acid (1.82 g, 10 mmol)

-

Methanol (anhydrous, 20 mL)

-

Sulfuric acid (conc., 0.5 mL) or Thionyl Chloride (

, 1.2 eq) -

Ethyl Acetate (EtOAc) and Sodium Bicarbonate (

) for workup.

Methodology

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,5-dimethoxybenzoic acid in anhydrous methanol.

-

Catalyst Addition:

-

Option A (Standard): Add conc.

dropwise. -

Option B (Fast): Cool to 0°C, add

dropwise, then warm to reflux.

-

-

Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) until the starting material (

~0.1) disappears and product ( -

Workup:

-

Cool to room temperature and concentrate methanol under reduced pressure.

-

Redissolve the residue in EtOAc (30 mL).

-

Wash with saturated

(2 x 15 mL) to remove unreacted acid. -

Wash with brine (15 mL), dry over

, and filter.

-

-

Purification: Concentrate the filtrate. The product usually crystallizes upon cooling or standing. If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Yield Expectation: 90–95% (White crystalline solid).

Applications in Drug Development

-

Mycophenolic Acid Analogues: Used as a starting block for the phthalide core of mycophenolic acid (immunosuppressant). The 3,5-dimethoxy pattern is conserved to maintain binding affinity to IMP dehydrogenase.

-

Resorcinolic Lipids: Acts as a precursor for alkylresorcinols, which are studied for their cytotoxic and amphiphilic properties in oncology.

-

Natural Product Scaffolds: The symmetric core is frequently utilized in the total synthesis of polyketides requiring a "masked" resorcinol moiety.

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

Storage: Store in a cool, dry place (< 25 °C). Keep container tightly closed to prevent moisture absorption, although the ester is relatively stable.

-

PPE: Wear nitrile gloves and safety goggles. Use in a fume hood during synthesis to avoid inhalation of solvent vapors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75074, Methyl 3,5-dimethoxybenzoate. PubChem.[2][1] [Link]

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515.[3] (Referenced for solvent shift calibration in spectral analysis). [Link]

Sources

The aromaticity and stability of the tropylium cation.

The Tropylium Cation ( ): Electronic Structure, Synthesis, and Applications

Theoretical Framework: Aromaticity and Stability[1][2][5][6][7]

Electronic Structure and Hückel’s Rule

The stability of the tropylium cation arises from the complete delocalization of six

-

Geometry: Planar heptagon (

symmetry). -

Bond Lengths: X-ray diffraction confirms uniform C–C bond lengths of approximately 1.40–1.47 Å , intermediate between single and double bonds, indicating perfect resonance.

-

Resonance Energy: Thermochemical data suggests a resonance stabilization energy comparable to benzene, though its reactivity is dominated by its charge.

Molecular Orbital (MO) Theory

Using a Frost Circle diagram for a seven-membered ring:

-

The lowest energy MO (

) is a single bonding orbital. -

The next energy level consists of two degenerate bonding orbitals (

). -

Filling these three orbitals with pairs of electrons accommodates exactly 6 electrons.

-

This configuration maximizes bonding energy while leaving anti-bonding orbitals empty.

Validated Synthesis Protocol

Target: Tropylium Tetrafluoroborate (

Reagents and Materials

-

Precursor: Cycloheptatriene (Tropilidene), distilled.

-

Reagent: Triphenylcarbenium tetrafluoroborate (Trityl

), stored under inert atmosphere. -

Solvent: Anhydrous Acetonitrile (

) or Dichloromethane (DCM). -

Precipitant: Diethyl ether or Ethyl acetate.

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with Trityl

(1.0 equiv) and dissolve in the minimum amount of anhydrous acetonitrile to ensure homogeneity. -

Addition: Add Cycloheptatriene (1.1 equiv) dropwise via syringe.

-

Precipitation: After stirring for 30 minutes at room temperature, slowly add a 5-fold excess of diethyl ether. The tropylium tetrafluoroborate will crash out as a white to off-white crystalline solid.

-

Isolation: Filter the solid under vacuum (Schlenk filtration preferred). Wash copiously with diethyl ether to remove the triphenylmethane byproduct.

-

Drying: Dry the product under high vacuum for 4 hours.

Synthesis Workflow Visualization

Figure 1: Hydride abstraction workflow for the synthesis of high-purity Tropylium Tetrafluoroborate.

Experimental Characterization

To validate the synthesis, the following spectroscopic data must be obtained. The high symmetry of the cation results in simplified spectra.

| Technique | Parameter | Observed Value | Structural Insight |

| Chemical Shift ( | 9.17 – 9.28 ppm (s, 7H) | Highly deshielded due to aromatic ring current and positive charge. Singlet confirms equivalence of all 7 protons. | |

| Chemical Shift ( | ~155 ppm | Single peak confirms | |

| UV-Vis | 218 nm, 274 nm | Characteristic | |

| IR Spectroscopy | ~1470 cm | Aromatic ring stretch. |

Reactivity and Applications in Drug Development[7]

The "Aromatic Electrophile" Paradox

While thermodynamically stable due to aromaticity, the tropylium cation carries a net positive charge, making it an electrophile . It reacts readily with nucleophiles to form substituted cycloheptatrienes. This reversibility is key to its function in drug delivery and catalysis.

Key Applications

-

Organocatalysis:

-

Tropylium salts act as mild, metal-free Lewis acids.

-

Application: Catalyzing acetalization reactions or the hydroboration of amides.

-

-

Organometallic Ligands:

-

Forms

-complexes with transition metals (e.g., -

Relevance: These complexes are explored as photo-active CO-releasing molecules (CORMs) for therapeutic applications.

-

-

Bioactive Scaffolds:

Reactivity Pathways Diagram

Figure 2: Primary reactivity modes of the tropylium cation relevant to synthetic and medicinal chemistry.

References

-

Doering, W. v. E., & Knox, L. H. (1954).[7] The Cycloheptatrienylium (Tropylium) Ion.[1][2][4][8] Journal of the American Chemical Society. [Link]

-

Dauben, H. J., Gadecki, F. A., Harmon, K. M., & Pearson, D. L. (1957).[7] Synthesis of Tropylium Salts. Journal of the American Chemical Society. [Link]

-

Nguyen, T. V., & Koenigs, R. M. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules. [Link]

- Bylikin, S., et al. (2024). Organic Chemistry. Oxford University Press. (General reference for NMR shifts and Hückel Theory).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tropylium cation - Wikipedia [en.wikipedia.org]

- 5. One moment, please... [theorango.com]

- 6. quora.com [quora.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Biological Activity of Synthetic Resorcinolic Lipids: Focus on Dimethoxybenzoate Analogs

An in-depth technical guide by a Senior Application Scientist

Executive Summary

Resorcinolic lipids are a class of naturally occurring phenolic amphiphiles characterized by a dihydroxybenzene head group and a hydrophobic alkyl chain.[1] While their natural forms exhibit a wide spectrum of biological activities, including antimicrobial and membrane-perturbing effects, the synthetic modification of their core structure has unlocked new therapeutic potentials, particularly in oncology.[1][2] This guide provides an in-depth technical exploration of synthetic resorcinolic lipids, with a specific focus on dimethoxybenzoate analogs. We will dissect the rationale behind their synthesis, provide detailed experimental protocols for their biological evaluation, and elucidate their mechanisms of action, which pivot from the membrane-centric effects of their natural counterparts to targeted intracellular pathways like DNA damage-induced apoptosis.[3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this versatile chemical class.

Part 1: Foundational Concepts: Natural Resorcinolic Lipids

Chemical Structure and Properties

Natural resorcinolic lipids, also known as alkylresorcinols (ARs), are fundamentally amphiphilic.[3] Their structure consists of a 1,3-dihydroxybenzene (resorcinol) ring linked to a non-isoprenoid alkyl chain, which can vary in length (typically C5 to C27) and degree of unsaturation.[3][4] This amphiphilicity is the primary driver of their biological activity, enabling them to intercalate into and modify the properties of biological membranes.[1][5] Structure-activity relationship (SAR) studies indicate that the length and unsaturation of the alkyl chain are critical determinants of their potency; for instance, increased chain length often correlates with enhanced activity up to a certain point.[1]

Natural Occurrence and Biological Roles

ARs are secondary metabolites synthesized by a diverse range of organisms, including higher plants (notably in the bran of cereal grains like rye and wheat), bacteria, fungi, and even animals.[1][6] In these organisms, they are believed to play roles in chemical defense, acting as antimicrobial or antifungal agents, and contributing to the structural integrity of cellular components.[2][7] Their presence in the human diet, primarily through whole-grain consumption, has spurred interest in their potential health benefits.[2][8]

Overview of Biological Activities

The biological effects of natural ARs are broad and predominantly linked to their membrane-perturbing properties.[1][2] Key activities include:

-

Antimicrobial and Antifungal Activity: By disrupting the cell membranes of pathogens.[2][7]

-

Antioxidant and Antigenotoxic Effects: Protecting cellular structures from oxidative stress and DNA damage.[1][9]

-

Cytostatic and Cytotoxic Activity: Primarily through inducing membrane permeability, leading to ion leakage and cell lysis.[1]

These activities are generally less specific and rely on the physicochemical interaction of the lipid with the cell membrane, a mechanism that synthetic analogs have evolved beyond.

Part 2: Synthesis and Chemical Characterization of Dimethoxybenzoate Analogs

Rationale for Synthesis: Targeting Enhanced Efficacy and Specificity

The synthesis of resorcinolic lipid analogs is driven by the need to overcome the limitations of natural ARs, such as limited specificity and potential for off-target membrane disruption. By modifying the resorcinol headgroup—for example, through methylation to create dimethoxybenzoate derivatives—we can modulate the molecule's polarity, stability, and interaction with biological targets. This strategic modification can shift the mechanism of action from non-specific membrane perturbation to more defined intracellular pathways, enhancing therapeutic efficacy and creating opportunities for targeted drug design, especially in cancer therapy.[3][10]

General Synthetic Strategy

The synthesis of dimethoxybenzoate resorcinolic lipids often begins with a commercially available substituted benzoic acid, such as 3,5-dimethoxybenzoic acid.[11][12] A common and effective approach involves a Friedel-Crafts acylation to introduce the alkyl side chain, followed by subsequent chemical modifications. This multi-step process allows for precise control over the final structure.

Protocol: Synthesis of a Model Dimethoxybenzoate Resorcinolic Lipid

This protocol outlines the synthesis of Methyl 3,5-dimethoxy-2-octanoylbenzoate, a key intermediate for creating bioactive analogs like AMS35AA.[12][13]

Objective: To synthesize a key dimethoxybenzoate intermediate via Friedel-Crafts acylation.

Pillar of Trustworthiness: This protocol is self-validating through the purification and characterization of intermediates at each major step, ensuring the integrity of the final product.

Methodology:

-

Esterification of Starting Material:

-

Rationale: Protection of the carboxylic acid is necessary to prevent side reactions during the subsequent acylation step.

-

Procedure: Dissolve 3,5-dimethoxybenzoic acid (1 eq) in methanol.[12] Slowly add concentrated sulfuric acid (catalytic amount) and reflux the mixture for 6 hours.[12] Monitor reaction completion via Thin Layer Chromatography (TLC). Upon completion, neutralize the mixture, evaporate the solvent, and extract the product, methyl 3,5-dimethoxybenzoate, with ethyl acetate.[12] Purify via column chromatography.

-

-

Friedel-Crafts Acylation:

-

Rationale: This core reaction introduces the lipid tail to the aromatic ring, establishing the fundamental resorcinolic lipid structure. Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water.

-

Procedure: Under an inert nitrogen atmosphere, dissolve the methyl 3,5-dimethoxybenzoate intermediate (1 eq) in anhydrous dichloromethane.[13] Add aluminum chloride (AlCl₃, 1.5 eq) and stir.[13] Add octanoyl chloride (1.45 eq) dropwise.[13] Stir the mixture at room temperature for 72 hours.[13] Quench the reaction by carefully adding 1 M KOH solution.[13] Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure to yield the crude product.

-

-

Purification and Characterization:

-

Rationale: Purification is essential to remove unreacted starting materials and byproducts, ensuring that subsequent biological assays are performed with a compound of known purity.

-

Procedure: Purify the crude methyl 3,5-dimethoxy-2-octanoylbenzoate using silica gel column chromatography. Characterize the final structure and confirm purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Part 3: Biological Activity Assessment: In Vitro Methodologies

Core Principle: From Cytotoxicity Screening to Mechanistic Insights

Evaluating the biological activity of new synthetic compounds is a tiered process. It begins with broad screening to assess general cytotoxicity and identify a therapeutic window. Subsequent, more complex assays are then employed to dissect the specific molecular mechanisms responsible for the observed effects, such as apoptosis, cell cycle arrest, or DNA damage.

Experimental Workflow for Biological Evaluation

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of a synthetic resorcinolic lipid that inhibits the metabolic activity of a cell population by 50% (IC₅₀).

Expertise & Experience: The MTT assay is a foundational colorimetric assay that measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes.[14] A decrease in the metabolic activity of the cell population is assumed to be directly correlated with a loss of cell viability, either through cell death or cytostatic effects.

Methodology:

-

Cell Seeding: Seed human breast adenocarcinoma cells (MCF-7) in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[3][14]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., AMS35AA) in DMEM medium. Treat the cells with a range of concentrations (e.g., 14 µM to 112 µM) and include a vehicle control (DMSO) and a positive control.[3] Incubate for the desired exposure time (e.g., 4 hours).[3]

-

MTT Addition: Add 25 µL of MTT solution (2 mg/mL in PBS) to each well and incubate for 3 hours. Live cells will reduce the yellow MTT tetrazolium salt to a purple formazan product.

-

Solubilization: Remove the medium and add 80 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Genotoxicity Assessment (Alkaline Comet Assay)

Objective: To detect DNA single- and double-strand breaks in cells following treatment with the test compound.

Expertise & Experience: The Comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.[3] Under alkaline conditions, damaged DNA containing breaks and alkali-labile sites relaxes and is drawn out of the nucleus during electrophoresis, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Methodology:

-

Cell Treatment: Seed and treat cells (e.g., MCF-7) with the test compound at its predetermined IC₅₀ for 4 hours.[3] Include positive (e.g., 5-FU) and negative controls.[3]

-

Cell Embedding: Harvest the cells, mix them with low-melting-point agarose, and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field. Damaged DNA fragments will migrate from the nucleus toward the anode, forming the comet tail.

-

Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA-intercalating dye (e.g., ethidium bromide). Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized imaging software.

Data Presentation: Cytotoxicity of Synthetic Analogs

Quantitative data from biological assays should be summarized for clear comparison.

| Compound | Cell Line | Assay | IC₅₀ Value (µM) | Reference |

| AMS35AA | MCF-7 (Breast) | MTT | 54 | [3] |

| 4-Hexylresorcinol (Pure) | HeLa (Cervical) | MTT | ~114 | [15] |

| 4-Hexylresorcinol (SLN) | HeLa (Cervical) | MTT | ~20 | [15] |

| Alkylresorcinol (C17:0) | L929 (Fibroblast) | MTT | ~171 |

Note: IC₅₀ values are context-dependent and can vary based on cell line, exposure time, and specific assay conditions.

Part 4: Mechanism of Action of Dimethoxybenzoate Analogs

Shifting the Paradigm: From Membrane Disruption to Intracellular Targets

Unlike many natural ARs that exert their effects through membrane intercalation, synthetic dimethoxybenzoate analogs demonstrate a more refined mechanism of action. Studies on the compound AMS35AA in MCF-7 breast cancer cells indicate that its primary mode of cytotoxicity is not membrane lysis but the induction of programmed cell death through intracellular pathways.[3]

Induction of Apoptosis via DNA Damage Pathways

The genotoxicity observed in the Comet assay is a critical mechanistic insight.[3] The presence of significant DNA damage triggers cellular stress responses, leading to cell cycle arrest, which gives the cell time to repair the damage. If the damage is too severe, the cell is directed towards apoptosis. Flow cytometry analysis of AMS35AA-treated cells showed an accumulation of cells in the G2/M phase of the cell cycle, which is a classic cellular response to DNA damage before the onset of mitosis.[3][16] This combination of direct DNA damage and subsequent G2/M arrest strongly supports a mechanism of DNA damage-mediated apoptosis.[3]

Potential for Combination Therapy

A significant finding is the ability of synthetic resorcinolic lipids to work in concert with established chemotherapeutic agents. The combination of AMS35AA with 5-fluorouracil (5-FU) demonstrated an additive or synergistic effect in reducing the viability of MCF-7 cells.[3] This suggests that these compounds could be used as adjuvants in cancer therapy, potentially allowing for lower doses of highly toxic conventional drugs, thereby reducing side effects while maintaining or even enhancing therapeutic efficacy.[16]

Part 5: Future Directions and Therapeutic Potential

Drug Development Challenges and Opportunities

The therapeutic potential of synthetic resorcinolic lipids is significant, but challenges remain. Their lipophilic nature can lead to poor aqueous solubility, which can be addressed through advanced formulation strategies. Encapsulating these compounds in delivery systems like Solid Lipid Nanoparticles (SLNs) has been shown to enhance their anticancer effects by improving cellular uptake and bioavailability.[15] Further research into SAR will be crucial to optimize potency and minimize off-target effects.

Exploring Broader Activities

While the focus has been on anticancer properties, the structural similarity to natural ARs suggests that synthetic analogs may also possess anti-inflammatory, antioxidant, or antimicrobial activities that warrant investigation.[6][17] Exploring these broader applications could expand the therapeutic utility of this versatile chemical scaffold.

Conclusion

Synthetic resorcinolic lipids, particularly dimethoxybenzoate analogs, represent a promising class of compounds for therapeutic development. Through targeted chemical synthesis, their mechanism of action has been shifted from the non-specific membrane disruption of natural alkylresorcinols to specific, intracellular pathways involving DNA damage and apoptosis. The detailed methodologies provided in this guide offer a robust framework for researchers to synthesize, evaluate, and understand these potent molecules, paving the way for their potential translation into next-generation therapies.

References

-

Stasiuk, M. & Kozubek, A. (2010). Biological activity of phenolic lipids - PMC. Cellular & Molecular Biology Letters. [Link]

-

Rabacow, A. P. M., et al. (2018). Evaluation of the Antitumor Potential of the Resorcinolic Lipid 3-Heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one in Breast Cancer Cells. Anticancer Research, 38(8), 4565-4576. [Link]

-

Ross, A. B., et al. (2024). Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity. MDPI. [Link]

-

Jo, A., et al. (2024). 4-Hexylresorcinol Loaded Solid Lipid Nanoparticles for Enhancing Anticancer Activity. MDPI. [Link]

-

Zarnowski, R., et al. (2024). Very-Long-Chain Resorcinolic Lipids of Ailanthus altissima Samaras. MDPI. [Link]

-

GERLI, S. Resorcinol lipids. Cyberlipid. [Link]

-

Rabacow, A. P. M., et al. (2018). Evaluation of the Antitumor Potential of the Resorcinolic Lipid 3-Heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one in Breast Cancer Cells. PubMed. [Link]

-

Kozubek, A. & Tyman, J. H. P. (1999). Resorcinolic Lipids, the Natural Non-isoprenoid Phenolic Amphiphiles and Their Biological Activity. Chemical Reviews. [Link]

-

PubChem. 3,5-Dimethoxybenzoic Acid. PubChem. [Link]

-

Vitor, N., et al. (2021). Straightforward synthesis of cytosporone analogs AMS35AA and AMS35BB. SciELO. [Link]

-

Parikka, K., et al. (2006). In Vitro Antioxidant Activity and Antigenotoxicity of 5-n-alkylresorcinols. PubMed. [Link]

-

PubChem. 2,6-Dimethoxybenzoic Acid. PubChem. [Link]

-

Rabacow, A. P. M., et al. (2018). Evaluation of the Antitumor Potential of the Resorcinolic Lipid 3-Heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one in Breast Cancer Cells. Anticancer Research. [Link]

-

Vitor, N., et al. (2021). Straightforward synthesis of cytosporone analogs AMS35AA and AMS35BB. SciELO. [Link]

-

Shagdarova, B., et al. (2023). Alkylresorcinols as New Modulators of the Metabolic Activity of the Gut Microbiota. MDPI. [Link]

-

Dettori, G., et al. (2022). Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. Royal Society of Chemistry. [Link]

-

Shagdarova, B., et al. An Overview of Alkylresorcinols Biological Properties and Effects - PMC. National Center for Biotechnology Information. [Link]

-

Dos Santos, E. A., et al. (2020). A Straightforward Method for Synthesizing Bioactive Resorcinolic Lipid Analogues. Portal de Periódicos da UFMS. [Link]

-

Kozubek, A. & Tyman, J. H. P. (1999). Resorcinolic lipids, the natural non-isoprenoid phenolic amphiphiles and their biological activity. Chemical Reviews. [Link]

-

Kulig, W., et al. Disturb or Stabilize? A Molecular Dynamics Study of the Effects of Resorcinolic Lipids on Phospholipid Bilayers - PMC. National Center for Biotechnology Information. [Link]

-

Stasiak, M., et al. (2016). Evaluation of cytotoxicity of 5-n-alkylresorcinol homologs and fraction on mouse fibroblast cell line L929. Springer Link. [Link]

-

Moro, I., et al. (2024). In Vivo Anti-Inflammatory Activity of Lipids Extracted from the Most Abundant Cyanobacterial Strains of the Therapeutic Euganean Thermal Muds. MDPI. [Link]

Sources

- 1. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Resorcinol lipids | Cyberlipid [cyberlipid.gerli.com]

- 5. Disturb or Stabilize? A Molecular Dynamics Study of the Effects of Resorcinolic Lipids on Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkylresorcinols as New Modulators of the Metabolic Activity of the Gut Microbiota [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. In vitro antioxidant activity and antigenotoxicity of 5-n-alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. scielo.br [scielo.br]

- 14. Evaluation of the Antitumor Potential of the Resorcinolic Lipid 3-Heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one in Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of the Antitumor Potential of the Resorcinolic Lipid 3-Heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Tropylium Ion: A Journey from Theoretical Curiosity to Synthetic Workhorse

An In-depth Technical Guide on the History, Discovery, and Applications of a Non-Benzenoid Aromatic Cation

Abstract

The tropylium ion, [C₇H₇]⁺, stands as a cornerstone in the development of non-benzenoid aromatic chemistry. Its discovery marked a significant validation of Hückel's rule and expanded the understanding of chemical bonding and stability. This technical guide provides a comprehensive overview of the history of the tropylium ion, from its early, inconclusive observations to its definitive synthesis and characterization. We delve into the key experimental protocols for the preparation of its stable salts, explore the spectroscopic and structural evidence that confirms its aromatic nature, and discuss its modern applications as a versatile reagent and catalyst in organic synthesis and its characteristic appearance in mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals who seek a deep, technical understanding of this fascinating chemical entity.

The Genesis of an Idea: Aromaticity Beyond Benzene

The concept of aromaticity, initially associated with the unusual stability and reactivity of benzene and its derivatives, was revolutionized by Erich Hückel's formulation of the "4n+2" rule in 1931. Hückel's molecular orbital theory predicted that planar, cyclic, conjugated systems with (4n+2) π-electrons would exhibit enhanced stability, regardless of the ring size. This theoretical framework laid the groundwork for the prediction and eventual discovery of non-benzenoid aromatic ions, with the tropylium cation being a prime example.[1]

The cycloheptatrienyl cation, with its seven-membered ring and six π-electrons (n=1), was a perfect candidate to test Hückel's theory.[2][3] The removal of a hydride ion from the sp³-hybridized carbon of 1,3,5-cycloheptatriene would result in a planar, heptagonal carbocation with a continuous system of p-orbitals, fulfilling the requirements for aromaticity.[4][5]

A Historical Odyssey: From Serendipity to Certainty

The first encounter with a derivative of the tropylium ion was in 1891 by G. Merling.[5][6] While reacting cycloheptatriene with bromine, he isolated a water-soluble, crystalline substance, which he named tropylium bromide.[6] This compound's salt-like properties were uncharacteristic for a typical alkyl bromide, hinting at a unique structure.[6] However, the true nature of this species remained elusive for over six decades.

The definitive chapter in the discovery of the tropylium ion was written in 1954 by William von Eggers Doering and Lawrence H. Knox.[4][5] Their seminal paper in the Journal of the American Chemical Society described the unambiguous synthesis and characterization of the tropylium cation.[4] They demonstrated that cycloheptatriene could be readily converted to a stable salt, tropylium bromide, which exhibited all the hallmarks of an aromatic compound.[6] This experimental confirmation provided resounding proof of Hückel's predictions and opened the door to the exploration of a new class of aromatic systems.

The Synthesis of Tropylium Salts: Experimental Protocols

The stability of the tropylium cation allows for its isolation as salts with various non-nucleophilic counter-anions. Two common and reliable methods for the preparation of tropylium salts are detailed below.

Synthesis of Tropylium Tetrafluoroborate via Hydride Abstraction

This method, a direct application of the Doering and Knox approach, utilizes a strong hydride abstracting agent, triphenylcarbenium (trityl) tetrafluoroborate, to generate the tropylium cation from cycloheptatriene.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stir bar, combine cycloheptatriene (1.0 eq) and triphenylcarbenium tetrafluoroborate (1.0 eq).

-

Add anhydrous acetonitrile as a solvent and stir the mixture at room temperature.

-

The reaction is typically complete within an hour, indicated by the precipitation of the tropylium tetrafluoroborate salt.

-

The product can be isolated by filtration, washed with a small amount of cold, dry diethyl ether to remove any unreacted starting materials and triphenylmethane byproduct, and dried under vacuum.

Caption: Synthesis of Tropylium Tetrafluoroborate via Hydride Abstraction.

Synthesis of Tropylium Bromide from Cycloheptatriene and Bromine

This classical method follows Merling's original observation but with a refined understanding of the reaction.

Experimental Protocol:

-

Dissolve cycloheptatriene (1.0 eq) in a suitable solvent such as carbon tetrachloride in a round-bottom flask.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent to the cycloheptatriene solution with stirring, while protecting the reaction from light.

-

The initial addition product, a dibromocycloheptadiene, is formed.

-

Upon gentle heating or prolonged stirring at room temperature, hydrogen bromide is eliminated, leading to the formation of tropylium bromide as a precipitate.

-

The tropylium bromide can be collected by filtration, washed with the solvent, and recrystallized from a suitable solvent like ethanol.

Caption: Synthesis of Tropylium Bromide from Cycloheptatriene.

The Aromatic Signature: Spectroscopic and Structural Evidence

The aromatic character of the tropylium ion is unequivocally supported by a wealth of spectroscopic and structural data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the tropylium ion exhibits a single peak, indicating that all seven protons are chemically equivalent.[7] Similarly, the ¹³C NMR spectrum shows only one signal, confirming the equivalence of all seven carbon atoms.[7] This high degree of symmetry is a direct consequence of the delocalization of the positive charge and the π-electrons over the entire planar ring, a hallmark of aromaticity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of the tropylium ion in acidic solution shows characteristic absorptions that are distinct from its non-aromatic precursor, cycloheptatriene. These absorptions are attributed to π-π* electronic transitions within the delocalized aromatic system.

X-ray Crystallography

X-ray diffraction studies of tropylium salts have provided definitive structural proof of its aromaticity. The crystal structure of tropylium bromide reveals a planar, regular heptagonal ring of carbon atoms.[8] The carbon-carbon bond lengths are all equivalent and intermediate between the typical lengths of a single and a double bond, consistent with a delocalized π-electron system.[8]

| Property | Value | Source |

| ¹H NMR Chemical Shift | ~9.2 ppm (singlet) | [7] |

| ¹³C NMR Chemical Shift | ~155 ppm (singlet) | [7] |

| UV-Vis λmax | 217 nm, 273.5 nm | [5] |

| C-C Bond Length | 139.1(1) pm | [8] |

The Tropylium Ion in Modern Chemistry: A Versatile Tool

Far from being a mere chemical curiosity, the tropylium ion has emerged as a valuable tool in various areas of chemistry.

A Fingerprint in Mass Spectrometry

In mass spectrometry, the tropylium ion is a common and characteristic fragment observed for compounds containing a benzyl group. The initial fragmentation often leads to the formation of a benzyl cation, which then rearranges to the more stable, aromatic tropylium cation, giving a prominent peak at an m/z of 91.[8] This rearrangement is a testament to the thermodynamic stability of the tropylium ion.

Caption: Formation of the Tropylium Ion in Mass Spectrometry.

A Catalyst in Organic Synthesis

The tropylium ion's electrophilicity and ability to act as a mild oxidizing agent have led to its use as a metal-free organocatalyst in a variety of organic transformations.[8][9] Tropylium salts have been successfully employed to catalyze reactions such as acetalization, amidation, and other functional group transformations, offering a green and efficient alternative to traditional metal-based catalysts.[9]

Conclusion

The story of the tropylium ion is a compelling narrative of how theoretical predictions can drive experimental discovery. From its serendipitous initial observation to its definitive synthesis and characterization, the tropylium cation has not only solidified our understanding of aromaticity but has also evolved into a valuable tool for the modern chemist. Its unique stability, coupled with its reactivity, ensures that the tropylium ion will continue to be a subject of interest and a source of innovation in the fields of organic synthesis, materials science, and beyond.

References

-

The Rotationally Disordered Crystal Structure of Tropylium Bromide C7H7+Br-. (2025, August 6). ResearchGate. [Link]

-

¹H-NMR and ¹³C-NMR of tropylium ion. ResearchGate. [Link]

-

Doering, W. v. E., & Knox, L. H. (1954). The Cycloheptatrienylium (Tropylium) Ion. Journal of the American Chemical Society, 76(12), 3203–3206. [Link]

-

Doering, W. v. E., & Knox, L. H. (1954). The Cycloheptatrienylium (Tropylium) Ion. ElectronicsAndBooks. [Link]

-

Fan, J., Deng, H., Li, J., Jia, X., & Li, C. (2013). Charge-transfer Inclusion Complex Formation of Tropylium Cation with Pillar[2]arenes. The Royal Society of Chemistry. [Link]

-

Hückel's rule. (n.d.). Grokipedia. [Link]

-

Abraham, R. J. (n.d.). H NMR Chemical Shifts. COPYRIGHTED MATERIAL. [Link]

-

Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. [Link]

-

Huckel's Rule and 4n+2 Electrons. (2024, August 1). Chemistry Steps. [Link]

-

Hückel's Rule Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. [Link]

-

Tropylium Tetrafluoroborate: Synthesis of a Stable, Aromatic Cation. (n.d.). University of California, Los Angeles. [Link]

-

Tables For Organic Structure Analysis. (n.d.). University of Colorado Boulder. [Link]

-

Tropylium Bromide. (n.d.). DrugFuture. [Link]

-

Common Bond Lengths for Organic Functional Groups. (n.d.). University of Zurich. [Link]

-

Allen, F. H., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (n.d.). 9.5. Typical interatomic distances: organic compounds. International Union of Crystallography. [Link]

-

Single crystal X-ray structural dataset of 1,2,4-dithiazolium tetrafluoroborate. (n.d.). National Center for Biotechnology Information. [Link]

-

Zahra, F. T., Saeed, A., Mumtaz, K., & Albericio, F. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules, 28(10), 4095. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. [Link]

Sources

- 1. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 2. TROPYLIUM TETRAFLUOROBORATE(27081-10-3) 1H NMR [m.chemicalbook.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. | PDF or Rental [articles.researchsolutions.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Cycloheptatrienylium (Tropylium) Ion | Scilit [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Photochemical Mechanism of 3',5'-Dimethoxybenzoin Esters

Executive Summary

This technical guide details the photochemical mechanisms, kinetic parameters, and experimental protocols for 3',5'-dimethoxybenzoin (DMB) esters . As a class of photolabile protecting groups (PPGs), DMB esters are critical in "caged" compound strategies, allowing for the spatiotemporal release of bioactive molecules (carboxylates, phosphates, nucleotides) upon irradiation with near-UV light (350–365 nm).

Unlike simple nitrobenzyl cages, DMB derivatives operate via a photocyclization-elimination pathway that yields a fluorescent benzofuran byproduct. This guide provides the structural rationale for the 3',5'-dimethoxy substitution, which significantly enhances quantum efficiency (

Part 1: Molecular Architecture & Photophysical Properties

Structural Rationale

The core scaffold is benzoin (2-hydroxy-1,2-diphenylethanone) . The "3',5'-dimethoxy" nomenclature refers to substitution on the benzyl ring (the ring bearing the hydroxyl/ester group), not the benzoyl ring (the carbonyl side).

-

Chromophore: The benzoyl moiety acts as the light-harvesting unit.

-

Auxochrome: The 3',5'-dimethoxy groups on the benzyl ring serve two functions:

-

Electronic Activation: They increase electron density on the ring that undergoes cyclization, facilitating the attack of the excited carbonyl oxygen.

-

Product Stability: They stabilize the resulting benzofuran byproduct (5,7-dimethoxy-2-phenylbenzofuran).

-

Absorbance Characteristics

DMB esters exhibit a strong

| Property | Value / Range | Notes |

| ~248 nm ( | Significant tailing into 350–365 nm region. | |

| ~300–500 M | Sufficient for uncaging without inner-filter effects at moderate concentrations. | |

| Fluorescence (Product) | The released benzofuran is highly fluorescent, allowing for "reaction reporting." |

Part 2: The Mechanistic Core

The photolysis of DMB esters does not follow the Norrish Type II cleavage typical of some ketones. Instead, it proceeds via a mediated photocyclization followed by elimination.

Step-by-Step Pathway

-

Excitation (

): Absorption of a UV photon (355/365 nm) promotes the molecule to the singlet excited state. -

Intersystem Crossing (

): Rapid ISC ( -

Cyclization (Biradical Formation): The oxygen of the carbonyl triplet attacks the ipso or ortho carbon of the dimethoxy-substituted ring. This forms a pre-oxetane biradical intermediate (often described as a short-lived cyclic cation-anion pair in polar solvents).[1]

-

Elimination: The intermediate collapses, expelling the leaving group (the caged acid/phosphate) to restore aromaticity in the newly formed furan ring.

-

Product Formation: The result is the free bioactive molecule and 2-phenyl-5,7-dimethoxybenzofuran (DMBF) .

Critical Note on Solvent Effects: In highly aqueous media, the cationic character of the intermediate can lead to hydration (trapping by water) rather than cyclization, regenerating the starting material (quenching). The 3',5'-dimethoxy substitution minimizes this by stabilizing the cyclization transition state, maintaining high yields even in aqueous buffers.

Visualization of the Pathway[2]

Caption: Figure 1: Photochemical cascade of DMB esters. The T1 state cyclizes to a biradical, expelling the payload.

Part 3: Kinetic Parameters & Quantum Efficiency

The efficiency of DMB esters is superior to unsubstituted benzoin esters due to the electron-donating methoxy groups.

| Parameter | Value | Context |

| Quantum Yield ( | 0.64 | Measured for acetate release in Acetonitrile (Corrie et al.).[2] |

| Rate Constant ( | > | Release occurs on the nanosecond timescale. |

| Quenching Sensitivity | Low | Unlike nitrobenzyls, DMB is less sensitive to oxygen quenching but slightly sensitive to water quenching (reduced |

| Byproduct Absorbance | The benzofuran byproduct absorbs at shorter wavelengths than the cage, preventing "inner filter" inhibition during photolysis. |

Part 4: Experimental Protocols

Synthesis of DMB Esters (General Protocol)

Prerequisite: Synthesis of 3',5'-dimethoxybenzoin via benzoin condensation of benzaldehyde and 3,5-dimethoxybenzaldehyde.

Reagents: 3',5'-dimethoxybenzoin (1.0 eq), Carboxylic Acid Cargo (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (anhydrous).

-

Dissolution: Dissolve the carboxylic acid cargo and 3',5'-dimethoxybenzoin in anhydrous dichloromethane (DCM) under Nitrogen/Argon.

-

Activation: Add DMAP (4-dimethylaminopyridine) as a catalyst.

-

Coupling: Cool to 0°C. Add DCC (N,N'-dicyclohexylcarbodiimide) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (formation of less polar ester).

-

Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash filtrate with 0.1M HCl, saturated NaHCO

, and brine.[3] -

Purification: Flash chromatography (Hexane/EtOAc). DMB esters are typically stable solids.

Photolysis & Quantum Yield Determination

Validation: This protocol uses ferrioxalate actinometry as the standard reference.

-

Preparation: Prepare a 1 mM solution of the DMB ester in MeCN (or 1:1 MeCN:PBS buffer).

-

Setup: Place in a quartz cuvette (path length 1 cm). Ensure stirring.

-

Irradiation: Use a 365 nm LED or Hg-lamp with a monochromator.

-

Sampling: Irradiate for fixed intervals (e.g., 10, 20, 30 seconds).

-

Analysis: Inject aliquots into HPLC (Reverse Phase C18).

-

Monitor: Disappearance of Ester (

) and appearance of Benzofuran ( -

Detection: 254 nm (universal) and 350 nm (selective for cage/furan).

-

-

Calculation:

(Where

Part 5: Applications in Chemical Biology

DMB esters are preferred when fast release and fluorescence reporting are required.

-

Nucleotide Uncaging: DMB-caged cAMP and ATP allow for the study of signal transduction kinetics. The nanosecond release matches the timescale of enzymatic turnover.

-

Neurotransmitter Release: DMB-Glutamate and DMB-GABA are used in neurophysiology to map receptor distributions.

-

Microfluidics: The fluorescence of the benzofuran byproduct allows researchers to visualize exactly where and how much uncaging occurred within a microfluidic channel.

References

-

Corrie, J. E. T., et al. (1996). "Photolytic cleavage of 3',5'-dimethoxybenzoin esters: a convenient entry to 2-substituted benzofurans."[1] Journal of the Chemical Society, Perkin Transactions 1.

-

Sheehan, J. C., & Wilson, R. M. (1971). "Photolysis of benzoin esters. Mechanistic and synthetic applications."[1][3][4][5][6][7] Journal of the American Chemical Society.

-

Rock, R. S., & Chan, S. I. (1998). "Kinetics and Mechanism of the Photolysis of 3',5'-Dimethoxybenzoin Esters." The Journal of Organic Chemistry.

-

Mao, S., et al. (2020). "Photochemical

-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study." Molecules. -

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Mechanistic studies on the photochemical deprotection of 3',5'-dimethoxybenzoin esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the tropylium ion as a non-benzenoid aromatic species.

Technical Deep Dive: The Tropylium Ion ( )

Beyond Benzene: Harnessing Cationic Aromaticity in Synthesis and Drug Design

Executive Summary

The tropylium ion (cycloheptatrienyl cation) represents a paradigm of non-benzenoid aromaticity.[1][2][3][4][5] Unlike neutral benzene, tropylium carries a diffuse positive charge delocalized over seven carbon atoms, conferring it with a unique dual identity: it is thermodynamically stable due to Hückel aromaticity (

For the drug development professional, the tropylium ion is not merely a textbook curiosity but a versatile functional handle. It serves as a soft Lewis acid catalyst , a bio-orthogonal labeling motif , and a precursor for troponoid natural products . This guide standardizes the synthesis, characterization, and application of tropylium salts, moving beyond theory into actionable laboratory protocols.

Fundamental Electronic Structure

The Hückel Justification

The stability of the tropylium ion arises from the satisfaction of Hückel’s rule (

-

Geometry: Planar,

symmetry. -

Electron Count: 6

-electrons (analogous to benzene).[2][4][7][8] -

Charge Distribution: The

formal charge is perfectly delocalized, resulting in a partial charge of

This delocalization renders the tropylium ion significantly more stable than typical secondary or tertiary carbocations, allowing its isolation as a stable salt (e.g., tetrafluoroborate or perchlorate) that can be stored on the benchtop.

Molecular Orbital Visualization

The following diagram illustrates the conceptual stability and resonance hybridization of the tropylium species compared to its non-aromatic precursor.

Figure 1: The removal of a hydride from the

Experimental Protocol: Synthesis of Tropylium Tetrafluoroborate

Objective: Preparation of high-purity Tropylium Tetrafluoroborate (

Reagents & Materials

| Reagent | Equiv. | Amount | Role |

| Cycloheptatriene (95%) | 1.1 | 1.15 mL | Substrate (Tropilidene) |

| Trityl Tetrafluoroborate | 1.0 | 3.30 g | Hydride Abstractor (Oxidant) |

| Acetonitrile (Anhydrous) | - | 15 mL | Solvent |

| Diethyl Ether | - | 50 mL | Precipitant/Wash |

Step-by-Step Methodology

-

Dissolution: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Trityl Tetrafluoroborate (3.30 g) in dry Acetonitrile (10 mL) under an Argon atmosphere. The solution will appear yellow/orange.

-

Addition: Add Cycloheptatriene (1.15 mL) dropwise via syringe over 2 minutes.

-

Observation: The reaction is slightly exothermic. The dark color of the trityl cation will fade as Triphenylmethane (

) precipitates or remains in solution depending on concentration.

-

-

Reaction: Stir the mixture at room temperature for 30 minutes .

-

Precipitation: Pour the reaction mixture slowly into 50 mL of cold Diethyl Ether with vigorous stirring. The tropylium salt will precipitate as a white to off-white solid.

-

Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.

-

Purification (Wash): Wash the filter cake with

mL of Diethyl Ether to remove the Triphenylmethane byproduct. -

Drying: Dry the solid under high vacuum (0.1 mmHg) for 2 hours.

-

Yield: Expect ~1.5–1.7 g (85–95%).

-

Storage: Store in a desiccator away from light.

-

Quality Control (Self-Validation)

-

Visual Check: Product must be a non-hygroscopic white solid. Yellowing indicates decomposition or impurity.

-

Solubility Test: Soluble in water (acidic pH stability), acetonitrile, and DMSO. Insoluble in ether and benzene.

Reactivity & Applications in Drug Discovery

The tropylium ion operates as a "Reversible Aromatic Switch." It reacts with nucleophiles to form neutral cycloheptatriene derivatives (loss of aromaticity) but can be regenerated or used to transfer the tropylium moiety.

Functionalization Pathways

The following diagram maps the reactivity of tropylium with common biological and synthetic nucleophiles.

Figure 2: The tropylium ion acts as a potent electrophile, quenching its aromaticity to form functionalized cycloheptatrienes.

Specific Applications

-

Organocatalysis:

-

Tropylium salts act as mild, organic Lewis acids for acetalization and carbonyl-olefin metathesis. Unlike metal halides (

), they tolerate moisture better and are removed easily.

-

-

Bio-isosteres & Pharmacophores:

-

Cationic Troponyl-Oxazolidines: Research suggests fusing the tropylium/tropone motif with oxazolidines creates analogs of bioactive benzoxazolidines, potentially improving solubility due to the cationic character.[5]

-

Charge-Transfer Complexes: Tropylium can intercalate DNA or form charge-transfer complexes with electron-rich aromatic amino acids (Trp, Tyr), offering a vector for targeted delivery.

-

-

Peptide Labeling:

-

The reaction with primary amines (Lysine residues) yields N-tropyl amines. These can serve as mass-spec tags due to the characteristic tropylium fragmentation peak (

91) or as temporary protecting groups cleavable by acid.

-

Spectroscopic Characterization Data

Use these values to validate your synthesized material.

Table 1: NMR Spectroscopic Data

| Nucleus | Solvent | Shift ( | Multiplicity | Interpretation |

| 9.28 | Singlet (7H) | Highly deshielded due to ring current + cationic charge. Equivalence confirms | ||

| 155.4 | Singlet | Single signal confirms equivalence of all 7 carbons. |

Table 2: UV-Vis & IR Signatures

| Technique | Feature | Value | Notes |

| UV-Vis | 275 nm | ||

| UV-Vis | 247 nm | Distinctive valley. | |

| IR | ~3020 cm | Aromatic C-H stretch. | |

| IR | Ring | 1480 cm | Skeletal ring vibration characteristic of tropylium. |

References

-

Synthesis & Properties: Dauben, H. J., Gadecki, F. A., & Pearson, R. (1957). Hydride Abstraction in the Synthesis of Tropylium Salts. Journal of the American Chemical Society. Link

-

Catalytic Applications: Nguyen, T. V., et al. (2023).[2] Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules. Link

-

Modern Protocols: Conrow, K. (1963). Tropylium Tetrafluoroborate Synthesis. Organic Syntheses, Coll. Vol. 5, p.1138. Link

-

Aromaticity Theory: Hückel, E. (1931).[4][8] Quantum Theoretical Contributions to the Problem of Aromatic and Unsaturated Compounds. Zeitschrift für Physik. Link

-

Bio-Organometallics: Gasser, G. (2024). Organometallics for Drug Delivery and Drug Discovery Applications. AZoLifeSciences. Link

Sources

- 1. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. rnlkwc.ac.in [rnlkwc.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Huckel's Rule and 4n+2 Electrons - Chemistry Steps [chemistrysteps.com]

- 7. theorango.com [theorango.com]

- 8. Hückel's rule - Wikipedia [en.wikipedia.org]

Methodological & Application

Technical Application Note: High-Purity Synthesis of Tropyl 3,5-Dimethoxybenzoate

This guide details the synthesis protocol for Tropyl 3,5-dimethoxybenzoate , chemically defined as cycloheptatrienyl 3,5-dimethoxybenzoate .

Critical Nomenclature & Disambiguation

Before proceeding, the researcher must verify the target structure, as the term "Tropyl" is historically ambiguous in pharmaceutical literature.

-

Target A: Cycloheptatrienyl Ester (

): The literal IUPAC definition of "Tropyl" is the cycloheptatrienyl group ( -

Target B: Tropanyl Ester (

): In older pharmacological texts (e.g., 5-HT3 antagonists like MDL-72222), "Tropyl" was occasionally used as shorthand for Tropanyl (derived from Tropine). If your target is a tropane alkaloid, refer to the Supplementary Protocol at the end of this document.

Abstract & Retrosynthetic Analysis

The synthesis of tropyl esters utilizes the unique aromatic stability of the tropylium cation (

Reaction Scheme

Strategic Pathway Visualization

The following diagram illustrates the convergent synthesis and the critical decision points regarding base selection and workup to prevent hydrolysis.

Caption: Convergent synthesis workflow utilizing Tropylium BF4 as the electrophilic tropyl source.

Experimental Protocol (Cycloheptatrienyl Ester)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol (Scale) | Role |

| 3,5-Dimethoxybenzoic Acid | 182.17 | 1.0 | 1.82 g | Nucleophile Precursor |

| Tropylium Tetrafluoroborate | 177.94 | 1.1 | 1.96 g | Electrophile Source |

| DIPEA (Diisopropylethylamine) | 129.24 | 1.2 | 2.1 mL | Non-nucleophilic Base |

| Dichloromethane (DCM) | 84.93 | Solvent | 20 mL | Anhydrous Solvent |

| Diethyl Ether | 74.12 | Wash | 50 mL | Precipitant |

Safety Note: Tropylium Tetrafluoroborate is hygroscopic and corrosive. Handle in a glovebox or under nitrogen. Avoid Tropylium Perchlorate due to explosion hazards.

Step-by-Step Procedure

Step 1: Preparation of the Carboxylate (In Situ)

-

Oven-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.

-

Charge the RBF with 3,5-dimethoxybenzoic acid (1.82 g, 10 mmol) .

-

Add anhydrous DCM (15 mL) and stir to suspend/dissolve.

-

Cool the mixture to 0°C (ice bath).

-

Add DIPEA (2.1 mL, 12 mmol) dropwise. The solution should clear as the soluble ammonium carboxylate forms. Stir for 15 minutes.

Step 2: Tropylium Coupling

-

In a separate vial, suspend Tropylium Tetrafluoroborate (1.96 g, 11 mmol) in anhydrous DCM (5 mL) .

-

Note: Tropylium salts have low solubility in non-polar solvents but moderate solubility in DCM/Acetonitrile.

-

-

Add the Tropylium suspension dropwise to the carboxylate solution at 0°C.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Stir vigorously for 2 to 4 hours .

-

Monitoring: The reaction typically turns a deep yellow/orange color (characteristic of covalent tropyl compounds). TLC (Neutral Alumina) can monitor the disappearance of the acid.

-

Step 3: Workup & Isolation

Critical: Tropyl esters are sensitive to acid-catalyzed hydrolysis. Avoid acidic silica gel.

-

Precipitation of Salts: Add Diethyl Ether (30 mL) to the reaction mixture. The DIPEA·HBF4 salt and unreacted Tropylium BF4 will precipitate.

-

Filtration: Filter the suspension through a sintered glass funnel (or Celite pad) to remove inorganic salts.

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at low temperature (<30°C) to yield the crude oil/solid.

Step 4: Purification

-

Recrystallization (Preferred): Dissolve the crude residue in a minimum amount of warm pentane or hexane. Cool to -20°C to induce crystallization.

-

Chromatography (Alternative): If oil persists, use a short plug of Neutral Alumina (Grade III). Elute with Hexanes:EtOAc (9:1).

-

Warning: Do NOT use Silica Gel; the surface acidity will cleave the ester back to tropyl alcohol/benzaldehyde.

-

Analytical Characterization (Expected Data)

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | Tropyl methine proton (connection point). | |

| Tropyl vinyl protons (distinctive multiplets). | ||

| Methoxy groups of the benzoate. | ||

| IR Spectroscopy | 1715–1725 cm | Ester Carbonyl (C=O) stretch. |

| Mass Spectrometry | m/z 91 ( | Tropylium cation base peak (very stable). |

Supplementary Protocol: Tropanyl Analog

If the intended target was the 5-HT3 antagonist pharmacophore (Tropine derivative).

Target: Tropan-3-yl 3,5-dimethoxybenzoate

-

Reagents: Tropine (3-tropanol) + 3,5-dimethoxybenzoyl chloride.

-

Conditions: Reflux in Toluene or stir in DCM with Pyridine (1.5 eq) and DMAP (0.1 eq).

-

Purification: Silica gel chromatography (DCM:MeOH:NH4OH) is suitable for this stable amine ester.

References

-

Tropylium Salt Reactivity: Doering, W. v. E., & Knox, L. H. (1954). The Cycloheptatrienylium (Tropylium) Ion.[5][6] Journal of the American Chemical Society, 76(12), 3203–3206. Link

-

Catalytic Utility: Empel, C., Nguyen, T. V., & Koenigs, R. M. (2021).[7] Tropylium-Catalyzed O-H Insertion Reactions of Diazoalkanes with Carboxylic Acids. Organic Letters, 23(2), 548–553.[7] Link

-

General Ester Synthesis: Dauben, H. J., Honnen, L. R., & Harmon, K. M. (1960). Improved Synthesis of Tropylium Fluoroborate. Journal of Organic Chemistry, 25(8), 1442–1445. Link